5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21ClFN5OS and its molecular weight is 457.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
In silico studies suggest that similar compounds, such as certain piperazine derivatives, are likely to have good oral bioavailability , which could impact the compound’s pharmacokinetics.
Result of Action
Based on the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of similar compounds can be influenced by various factors, including the choice of solvents, reaction temperatures, and acid scavengers .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-7-2-3-8-18(17)24)28-11-9-27(10-12-28)16-6-4-5-15(23)13-16/h2-8,13,19,30H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRKLKCTBMSYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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